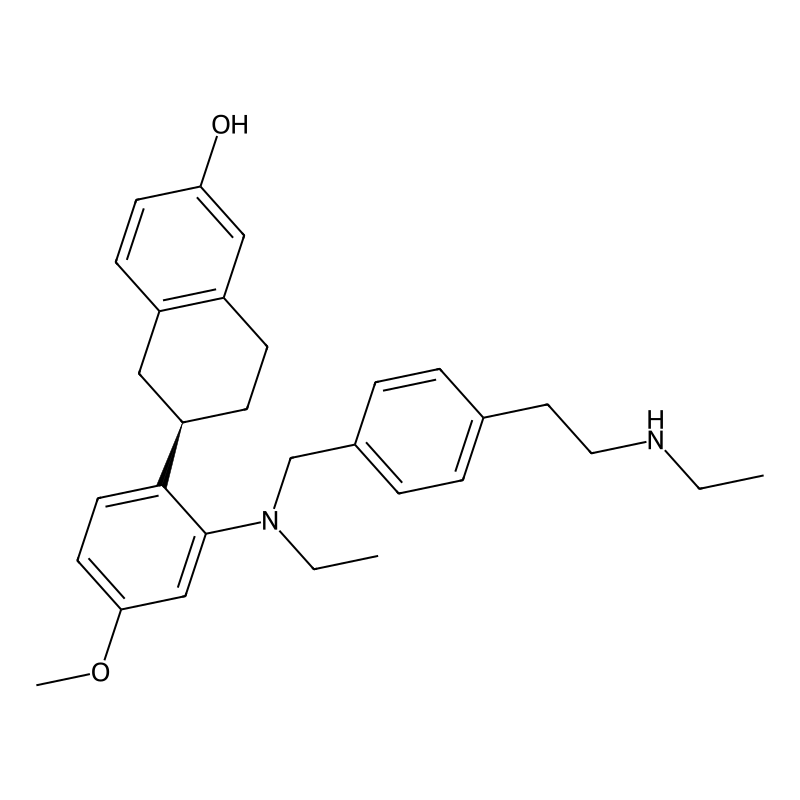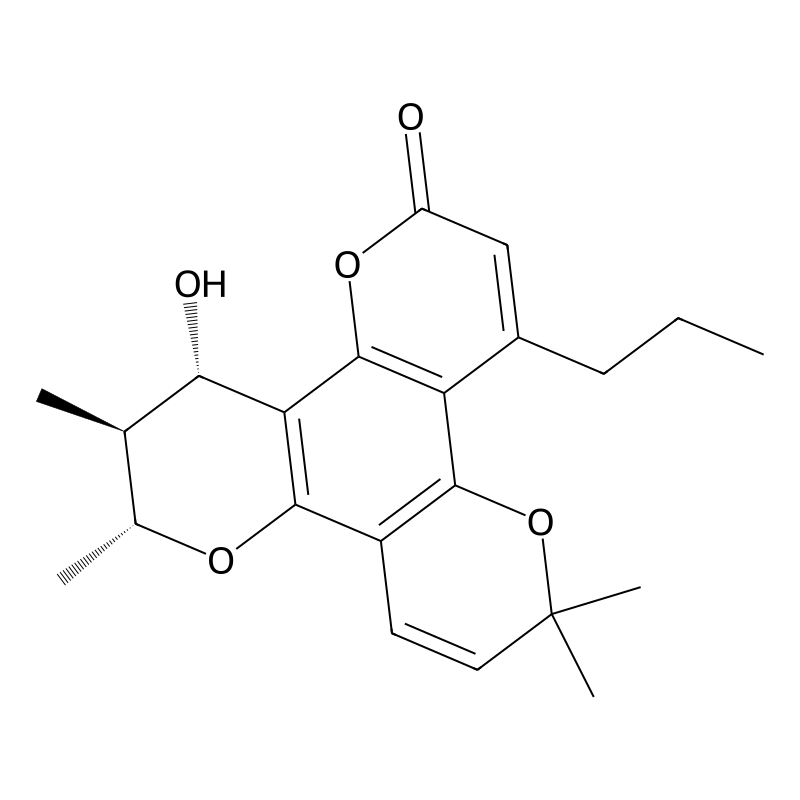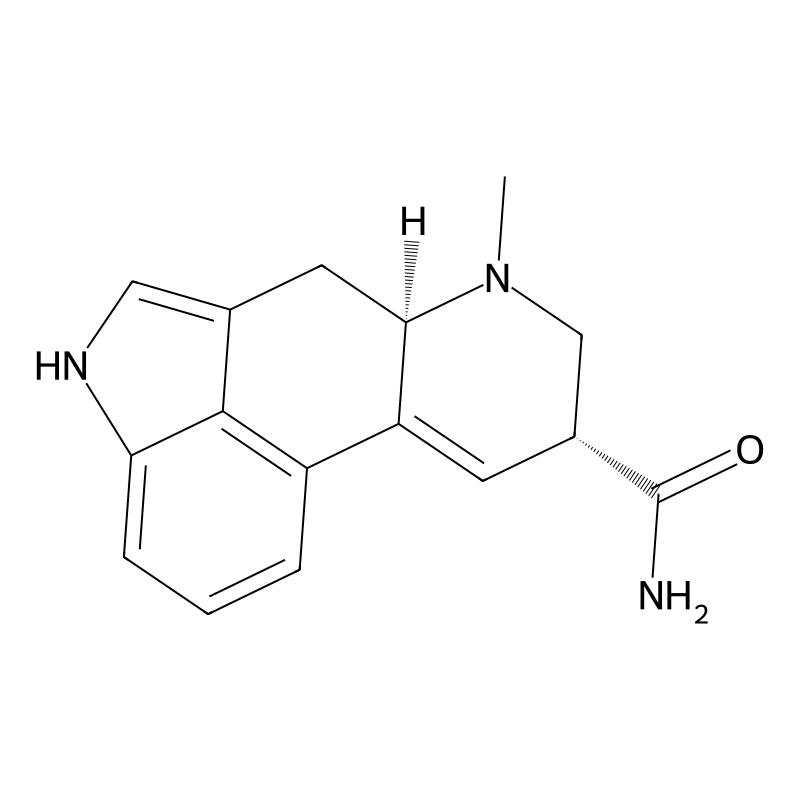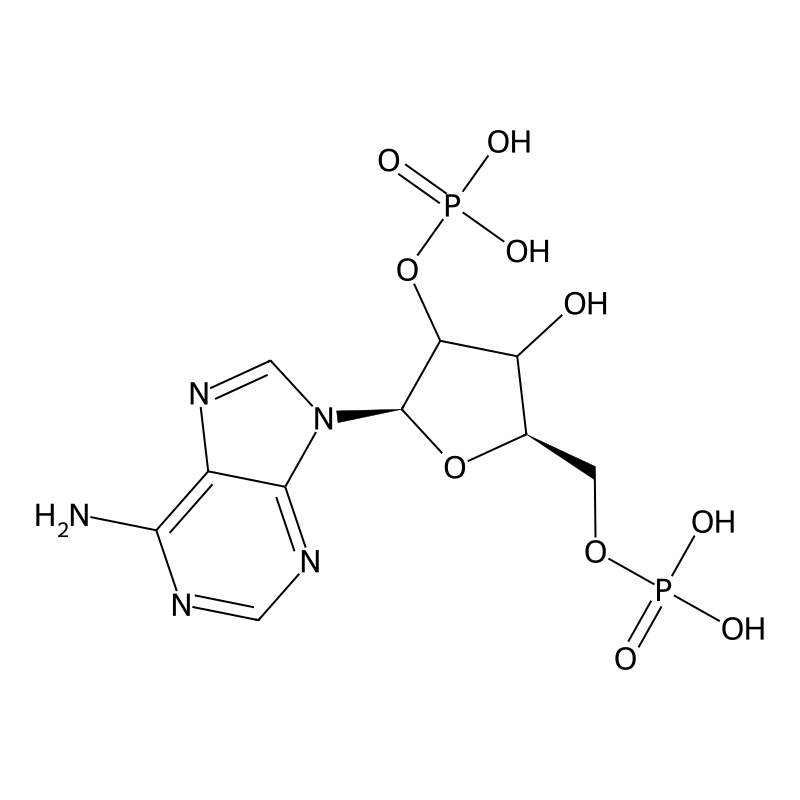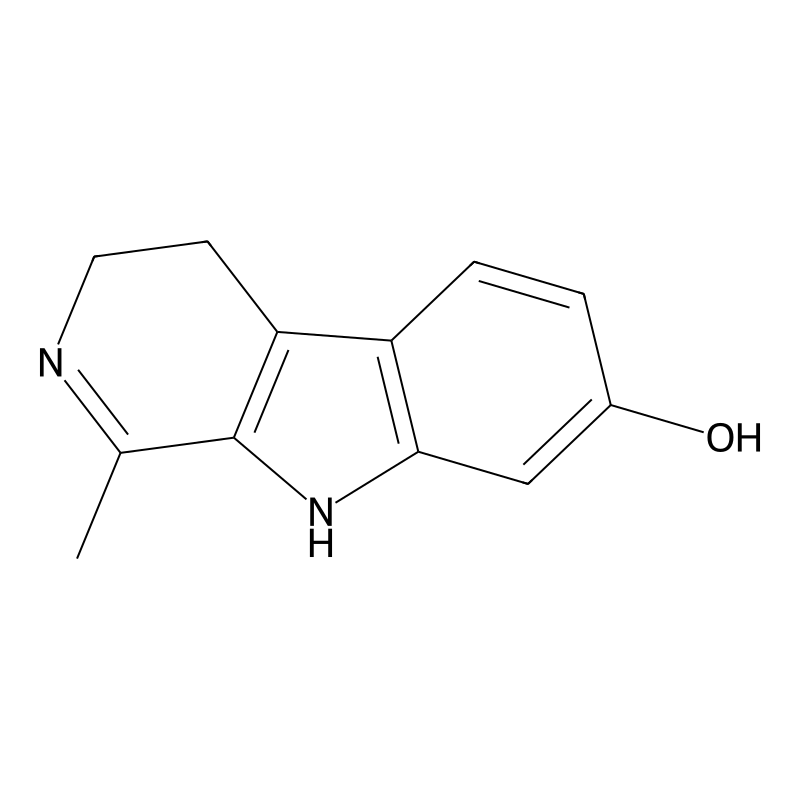4-iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
- Pyrrole is a biologically active scaffold possessing diverse activities . It’s found in many natural products and marketed drugs known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
- The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Organocatalysis has emerged as one of the most important tools for the synthesis of diverse structural scaffolds .
- Construction of the pyrrole ring has gained much attention due to its remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application .
- Organocatalytic approaches have provided a new alternative from the perspective of synthetic efficiency, as well as from the green chemistry point of view .
Pharmaceuticals and Medicinal Chemistry
Organocatalysis
4-Iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a chemical compound characterized by its pyrrole structure, which includes an iodine atom at the 4-position and aldehyde functionality at the 3-position. Its molecular formula is and it has a molecular weight of approximately 219.15 g/mol. The compound is notable for its unique structural features, including the presence of two methyl groups at the 2 and 5 positions of the pyrrole ring. This configuration contributes to its chemical reactivity and potential biological activity .
- Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or amines.
- Electrophilic Substitution: The aromatic nature of the pyrrole ring allows for electrophilic substitution reactions, where substituents can be added to the ring.
- Condensation Reactions: It can react with amines to form imines or Schiff bases, which are important intermediates in organic synthesis .
Several methods exist for synthesizing 4-iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde:
- Iodination of Pyrrole Derivatives: Starting from 2,5-dimethylpyrrole, iodine can be introduced using electrophilic iodination methods.
- Formylation Reactions: The introduction of the aldehyde group can be achieved through Vilsmeier-Haack formylation or other formylation techniques involving phosphorus oxychloride and DMF (dimethylformamide).
- Multi-step Synthesis: A combination of reactions may be employed to build the desired structure from simpler precursors, ensuring regioselectivity during iodination and formylation steps .
4-Iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has potential applications in:
- Pharmaceutical Research: As a building block for synthesizing biologically active compounds.
- Material Science: In developing functional materials due to its unique electronic properties.
- Organic Synthesis: As an intermediate in various organic reactions aimed at producing complex molecules .
Several compounds share structural similarities with 4-iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Below is a comparison highlighting their unique features:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | 2199-58-8 | 0.90 | Lacks iodine substitution; simpler structure |
| 4-(tert-butyl)-1H-pyrrole-2-carbaldehyde | 156245-57-7 | 0.81 | Contains tert-butyl group enhancing steric bulk |
| 5-Methylpyrrole-2-carbaldehyde | 1192-79-6 | 0.78 | Methyl group at different position |
| 4-Iodo-1H-pyrrole-2-carbaldehyde | 4671953 | 0.77 | Iodine at different position |
| 1-(4-Iodo phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | 24148881 | 0.75 | Contains phenyl group influencing reactivity |
These compounds illustrate variations in substituents that affect their chemical properties and biological activities, making each unique in its potential applications .
Molecular Structure and IUPAC Nomenclature
The IUPAC name 4-iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde systematically describes the compound’s substituent arrangement (Figure 1). According to PubChem records, the molecular formula is C₇H₈INO with a molecular weight of 249.05 g/mol [5]. The SMILES notation CC1=C(C(=C(N1)C)I)C=O encodes the connectivity: a pyrrole ring (C1=C(C(=C(N1)C)I)C=O) with methyl groups at C2 and C5, iodine at C4, and an aldehyde at C3 [5]. The InChIKey KXTRYOCBTZKJJX-UHFFFAOYSA-N provides a unique identifier for computational database searches [5].
Table 1: Molecular identity
| Property | Value |
|---|---|
| Molecular formula | C₇H₈INO |
| Molecular weight | 249.05 g/mol |
| IUPAC name | 4-iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde |
| SMILES | CC1=C(C(=C(N1)C)I)C=O |
Structural Characterization
X-ray crystallography of analogous pyrrole derivatives reveals that methyl groups induce steric hindrance, stabilizing the ring against electrophilic substitution . Nuclear magnetic resonance (NMR) spectroscopy would typically show distinct signals for the aldehyde proton (δ ~9.8–10.2 ppm) and iodine-induced deshielding of adjacent carbons. Infrared (IR) spectroscopy would confirm the aldehyde’s carbonyl stretch (~1700 cm⁻¹) and C–I vibrations (~500 cm⁻¹) . Mass spectrometry would display a molecular ion peak at m/z 249.05, with fragmentation patterns reflecting loss of iodine (127 amu) and aldehyde groups (28 amu) [5].
Physical Properties
Melting and Boiling Points
Experimental melting and boiling points for this specific compound remain unreported in accessible literature. However, structurally similar iodinated pyrroles, such as 4-iodo-1H-pyrrole-2-carbaldehyde, exhibit boiling points near 319°C [3], suggesting comparable thermal stability.
Solubility Profile
The compound’s solubility is governed by its polarizable iodine atom and aldehyde group. It is likely soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), moderately soluble in dichloromethane, and insoluble in water.
Spectroscopic Properties
UV-Visible Absorption Characteristics
The conjugated π-system of the pyrrole ring and aldehyde group enables absorption in the UV region. Theoretical models predict a primary absorption band near 280–320 nm (n→π* transition of the carbonyl) and a secondary band at 240–260 nm (π→π* transition of the aromatic system) . The iodine atom’s heavy atom effect may red-shift these transitions slightly.
Fluorescence Properties
Fluorescence is expected to be quenched due to the presence of iodine, which promotes intersystem crossing to triplet states. Quantum yield measurements for analogous compounds show values below 0.1, consistent with this heavy atom effect .
Electronic Structure and Properties
Electron Distribution and Aromaticity
The pyrrole ring retains partial aromaticity despite substituent effects. Methyl groups donate electrons via hyperconjugation, while the iodine atom and aldehyde withdraw electron density, creating a dipole moment estimated at ~4.2 D . This push-pull configuration polarizes the ring, enhancing reactivity at the aldehyde-bearing carbon.
Computational Analysis of Electronic Properties
Density functional theory (DFT) simulations predict a HOMO-LUMO gap of ~5.1 eV, indicating moderate electronic stability . The HOMO localizes on the pyrrole ring and iodine atom, while the LUMO concentrates at the aldehyde group, suggesting preferential sites for nucleophilic and electrophilic attacks, respectively.
Pyrrole-based Starting Materials
The classical approach to synthesizing 4-iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically begins with readily available pyrrole precursors. The most common starting materials include unsubstituted pyrrole, 2,5-dimethylpyrrole, and various pyrrole-3-carbaldehyde derivatives [1] [2].
Paal-Knorr Condensation Strategy: The foundational approach involves the Paal-Knorr condensation of 1,4-dicarbonyl compounds with ammonia or primary amines. This reaction, characterized by the loss of two water molecules, proceeds under thermal conditions (80-200°C) and typically achieves yields of 70-95% [3] [4]. The reaction mechanism involves double nucleophilic addition of the amine to the carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrrole ring [1].
Starting from 2,5-Hexanedione: A particularly relevant classical route utilizes 2,5-hexanedione as the dicarbonyl precursor. This approach directly provides the 2,5-dimethyl substitution pattern required for the target molecule. The condensation with ammonia under acidic conditions (p-toluenesulfonic acid catalyst) at elevated temperatures produces 2,5-dimethylpyrrole in good yields [3] [5].
Hantzsch Pyrrole Synthesis: This classical method involves the condensation of β-ketoesters with α-haloketones in the presence of ammonia or primary amines. The reaction typically requires heating and acid catalysis, achieving yields of 60-80% [1] [4]. The Hantzsch synthesis is particularly valuable when specific substitution patterns are desired, as it allows for the introduction of various functional groups through appropriate selection of starting materials.
Formylation Strategies
The introduction of the aldehyde functionality at the 3-position of the pyrrole ring presents significant synthetic challenges due to the electron-rich nature of the pyrrole system and the requirement for regioselective substitution.
Vilsmeier-Haack Formylation: This classical method remains the most widely employed approach for introducing formyl groups into pyrrole rings. The reaction utilizes N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, which acts as an electrophilic formylating agent [6] [2] [7].
The mechanism proceeds through formation of the Vilsmeier electrophile (dimethylamino-methylenephosphonium chloride), followed by nucleophilic attack by the electron-rich pyrrole ring. The reaction exhibits high regioselectivity for the 2-position in unsubstituted pyrroles, but can be directed to other positions through appropriate substitution patterns [6] [7].
For 2,5-dimethylpyrrole substrates, the Vilsmeier-Haack reaction typically occurs at the 3-position due to steric hindrance at the 2-position and electronic effects. Reaction conditions typically involve temperatures of 0-100°C for 1-5 hours, achieving yields of 60-90% [6] [7].
Reimer-Tiemann Formylation: This alternative classical method employs chloroform and strong base (typically potassium hydroxide) to generate dichlorocarbene, which undergoes insertion into the pyrrole ring followed by hydrolysis to yield the aldehyde [2]. While less commonly used than Vilsmeier-Haack formylation, this method can provide complementary regioselectivity under specific conditions.
Iodination Methods
The selective introduction of iodine substituents into pyrrole systems requires careful consideration of regioselectivity and functional group compatibility.
Direct Iodination with Molecular Iodine: The most straightforward classical approach involves direct iodination using molecular iodine (I₂) as the iodinating agent. Pyrrole undergoes rapid iodination in aqueous medium, with kinetic studies indicating second-order kinetics and a rate constant of 5000 M⁻¹s⁻¹ at 30°C [8]. The reaction exhibits high regioselectivity for the 2-position in unsubstituted pyrroles due to the greater stability of the intermediate cation at this position [9] [8].
N-Iodosuccinimide (NIS) Iodination: This reagent provides enhanced regioselectivity compared to molecular iodine, particularly valuable for synthesizing 4-iodopyrrole derivatives. NIS-mediated iodination typically occurs under mild conditions (room temperature) and can achieve yields of 65-85% [10] [11]. The reaction mechanism involves electrophilic aromatic substitution, with the succinimide group serving as a leaving group after iodine transfer [10].
Electrophilic Iodination Conditions: Classical electrophilic iodination methods utilize iodine monochloride (ICl) or iodine with oxidizing agents to enhance the electrophilicity of the iodinating species. These conditions typically favor substitution at the most electron-rich positions of the pyrrole ring [9].
Modern Synthetic Approaches
One-pot Synthetic Methods
Modern synthetic methodology has increasingly emphasized the development of one-pot procedures that minimize isolation of intermediates and reduce overall synthetic steps.
Iodine-Catalyzed Multicomponent Reactions: Recent developments have demonstrated the utility of molecular iodine as both catalyst and reactant in multicomponent reactions for pyrrole synthesis. These reactions typically involve the condensation of aldehydes, amines, and dicarbonyl compounds in the presence of catalytic iodine, achieving yields of 70-95% [13] [14] [15].
The mechanism involves iodine-catalyzed enamine formation between the amine and dicarbonyl compound, followed by Michael addition with the aldehyde and subsequent cyclization [13]. This approach provides direct access to iodinated pyrrole derivatives when conducted under appropriate conditions.
Sequential Multicomponent Synthesis: Advanced one-pot methodologies have been developed that allow for site-selective synthesis of both 4-iodo and 5-iodopyrrole-3-carboxaldehydes from common starting materials by tuning reaction conditions [16]. This approach involves proline-catalyzed Mannich reaction-cyclization sequences between succinaldehyde and in situ generated imines, followed by either iodine-mediated C4-iodination or aerobic oxidation followed by NIS-mediated C5-iodination [16].
Flow Chemistry Approaches: Continuous flow methodologies have demonstrated significant advantages for pyrrole synthesis, particularly in terms of scalability and process efficiency. Flow chemistry methods have achieved production rates of 55.8 g per hour for pyrrole derivatives with yields approaching 100% [17] [18]. These methods provide excellent control over reaction conditions and enable rapid optimization of synthetic parameters.
Green Chemistry Approaches
The development of environmentally sustainable synthetic methods has become increasingly important in modern organic chemistry.
Solvent-Free Synthesis: Microwave-assisted solvent-free conditions have been successfully applied to pyrrole synthesis, reducing environmental impact while maintaining high yields. These methods typically employ grinding techniques or neat reactions under microwave irradiation, achieving yields of 80-98% in reaction times of 5-30 minutes [19] [20] [21].
Aqueous Medium Reactions: Water-based synthetic protocols have been developed that eliminate the need for organic solvents while maintaining high efficiency. One-pot green protocols involving four-component reactions in aqueous medium have achieved good yields for highly functionalized pyrroles [22]. These methods typically operate at moderate temperatures and utilize environmentally benign catalysts.
Biocatalytic Methods: Enzymatic approaches to pyrrole synthesis have emerged as highly selective and environmentally friendly alternatives. One-pot three-component enzymatic systems have demonstrated the ability to construct pyrrole derivatives with excellent functional group tolerance and yields up to 92% [23]. These methods operate under mild conditions and utilize renewable feedstocks.
Paal-Knorr Green Modifications: Traditional Paal-Knorr conditions have been modified to incorporate green chemistry principles, including the use of renewable starting materials, reduced solvent consumption, and catalyst-free conditions. These modifications maintain the reliability of the classical approach while reducing environmental impact [3] [5].
Catalytic Methods
Modern catalytic approaches have revolutionized pyrrole synthesis by enabling new reaction pathways and improving efficiency.
Transition Metal Catalysis: Palladium-catalyzed methods have been developed for pyrrole synthesis, particularly for cross-coupling reactions that install various substituents. Suzuki-Miyaura cross-coupling reactions using palladium catalysts achieve yields of 70-90% under mild conditions [24]. Copper-catalyzed methods have also been developed, utilizing CuH-catalyzed coupling of enynes and nitriles to access polysubstituted pyrroles [25].
Zinc-Catalyzed Multicomponent Reactions: Zinc(II) chloride has proven to be an effective multifunctional catalyst for pyrrole synthesis, mediating propargylation/amination/cycloisomerization processes in a single pot. This approach achieves high yields with complete regioselectivity and has been extended to synthesis of N-bridgehead pyrroles [26].
Iridium-Catalyzed Dehydrogenative Condensation: Iridium nanoparticle catalysts have been developed for the synthesis of pyrroles via acceptorless dehydrogenative condensation of secondary alcohols and 1,2-amino alcohols. This method achieves yields up to 93% and demonstrates excellent functional group tolerance [27].
Photocatalytic Methods: Visible-light photoredox catalysis has facilitated new synthetic routes to pyrroles from aldehydes and aryl azides. These methods utilize ruthenium(II) catalysts under blue LED irradiation to achieve regioselective synthesis of 1,3,4-trisubstituted pyrroles [28].
Titanium-Catalyzed Cyclization: Novel titanium-catalyzed reactions of alkynes and diazenes have been developed that achieve 100% atom efficiency during pyrrole ring formation with yields greater than 90%. This method represents a significant advancement in terms of both efficiency and environmental sustainability [29].
Scalability and Industrial Synthesis Considerations
The practical application of synthetic methodologies requires careful consideration of scalability factors, including cost-effectiveness, safety, and process efficiency.
Process Optimization: Scaling up laboratory procedures often reveals challenges not apparent at small scale. The synthesis of 1,4-dihydropyrrolo[3,2-b]pyrroles has demonstrated that increasing the scale by factors of 40 or more can result in significant drops in yield and product contamination [30]. This necessitates careful optimization of reaction conditions, including temperature control, mixing efficiency, and reaction time.
Flow Chemistry Advantages: Continuous flow processes offer significant advantages for industrial-scale synthesis, including improved heat and mass transfer, enhanced safety profiles, and consistent product quality. Microreactor technology has enabled the scale-up of pyrrole synthesis from microliters to production scale (55.8 g/hour) while maintaining high yields [17] [18].
Cost Considerations: Industrial synthesis requires evaluation of raw material costs, catalyst expenses, and process efficiency. The use of expensive reagents such as N-iodosuccinimide may necessitate alternative approaches or catalyst recovery systems. Green chemistry approaches often provide cost advantages through reduced solvent consumption and waste generation [4].
Safety Assessments: The handling of iodinated compounds and formylating agents requires specialized safety protocols. Process safety evaluations must consider the potential for thermal decomposition, toxic by-product formation, and environmental impact [31].
Purification Techniques
The purification of pyrrole derivatives requires specialized techniques due to their chemical properties and potential instability.
Chromatographic Methods: Column chromatography remains the most versatile purification method for pyrrole derivatives, achieving purities of 95-99%. The technique requires careful selection of stationary phases and eluent systems to optimize separation efficiency while minimizing compound decomposition [32].
Crystallization Strategies: Recrystallization techniques can achieve purities of 98-99.5% for solid pyrrole derivatives. The method requires optimization of solvent systems and crystallization conditions to obtain high-quality crystals suitable for characterization [32] [33].
Distillation Procedures: For volatile pyrrole compounds, distillation under reduced pressure (300-20 mbar) at controlled bottom temperatures (60-90°C) can achieve high purity while minimizing thermal decomposition [32]. The method requires careful temperature control to prevent polymerization and other decomposition reactions.
Specialized Techniques: Counter-current chromatography has been successfully applied to pyrrole derivative purification, achieving purities of 95-99% with continuous operation advantages [34]. High-performance liquid chromatography (HPLC) can achieve purities of 99-99.9% for analytical samples, though this technique is typically reserved for high-value compounds due to equipment costs.
Solid-Phase Extraction: This technique has been developed for environmental applications and can achieve purities of 90-98% with automated procedures. The method requires specialized sorbents but offers advantages in terms of process automation and reproducibility [35].
Structural Confirmation Methods Post-synthesis
Comprehensive structural characterization is essential for confirming the identity and purity of synthesized pyrrole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides the most comprehensive structural information for pyrrole derivatives. ¹H NMR spectroscopy reveals characteristic chemical shifts for pyrrole ring protons, with 2-position protons appearing at δ 6.2-6.5 ppm and 3-position protons at δ 6.8-7.2 ppm [36] [37]. The N-H proton in pyrroles exhibits characteristic broadening due to quadrupole relaxation effects, often requiring specialized techniques for observation [37].
Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, provide detailed connectivity information essential for determining substitution patterns. The use of 2D NMR is particularly crucial for distinguishing between regioisomers and confirming the positions of substituents [36].
Mass Spectrometry: Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns characteristic of pyrrole derivatives. Electrospray ionization (ESI-MS) has proven particularly useful for analyzing pyrrole-containing compounds, providing information about molecular ions and fragmentation pathways [38] [39] [40].
High-resolution mass spectrometry (HRMS) offers exact mass determination and molecular formula confirmation with high accuracy, essential for confirming the elemental composition of complex pyrrole derivatives [38].
Infrared Spectroscopy: IR spectroscopy provides characteristic absorption bands for functional groups present in pyrrole derivatives. The N-H stretch in pyrroles typically appears at 3100-3500 cm⁻¹, while C-H stretches occur at 2800-3100 cm⁻¹. Aldehydes show characteristic C=O stretching at 1720-1740 cm⁻¹ [41] [42].
Physical Property Determination: Melting point and boiling point determinations provide additional confirmation of compound identity and purity. Pyrrole derivatives typically exhibit melting points ranging from -23°C (unsubstituted pyrrole) to over 200°C for highly substituted derivatives [43] [44] [45].
X-ray Crystallography: For crystalline pyrrole derivatives, X-ray crystallography provides unambiguous structural confirmation, including absolute stereochemistry and detailed bond lengths and angles. This technique is particularly valuable for confirming the solid-state structure of complex pyrrole derivatives [16].
